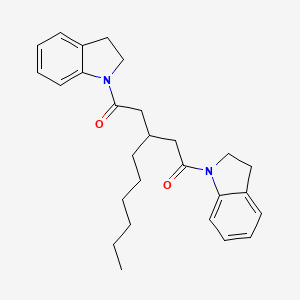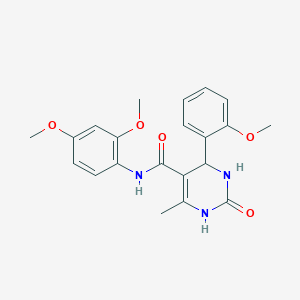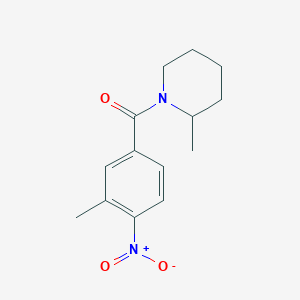
(3-Methyl-4-nitrophenyl)(2-methylpiperidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Methyl-4-nitrophenyl)(2-methylpiperidin-1-yl)methanone is an organic compound that belongs to the class of aromatic ketones It features a phenyl ring substituted with a nitro group and a methyl group, as well as a piperidine ring substituted with a methyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methyl-4-nitrophenyl)(2-methylpiperidin-1-yl)methanone typically involves the following steps:
Nitration of 3-methylphenyl: The starting material, 3-methylphenyl, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.
Formation of the ketone: The nitrated product is then subjected to Friedel-Crafts acylation using acetyl chloride and aluminum chloride to form the corresponding ketone.
Introduction of the piperidine ring: The final step involves the reaction of the ketone with 2-methylpiperidine in the presence of a base such as sodium hydride to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for N-oxidation.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid for nitro reduction.
Substitution: Halogenating agents like bromine or chlorinating agents for electrophilic aromatic substitution.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated aromatic compounds.
科学研究应用
(3-Methyl-4-nitrophenyl)(2-methylpiperidin-1-yl)methanone has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting the central nervous system.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
作用机制
The mechanism of action of (3-Methyl-4-nitrophenyl)(2-methylpiperidin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The nitro group can participate in redox reactions, while the piperidine ring can interact with hydrophobic pockets in proteins, influencing the compound’s overall biological activity.
Similar Compounds:
(3-Methyl-4-nitrophenyl)(2-methylpiperidin-1-yl)methanol: Similar structure but with a hydroxyl group instead of a ketone.
(3-Methyl-4-nitrophenyl)(2-methylpiperidin-1-yl)ethanone: Similar structure but with an ethyl group instead of a methylene group.
Uniqueness: this compound is unique due to the combination of its aromatic ketone and piperidine moieties, which confer distinct chemical and biological properties. The presence of both electron-donating and electron-withdrawing groups on the aromatic ring allows for versatile reactivity and potential for diverse applications.
属性
分子式 |
C14H18N2O3 |
|---|---|
分子量 |
262.30 g/mol |
IUPAC 名称 |
(3-methyl-4-nitrophenyl)-(2-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C14H18N2O3/c1-10-9-12(6-7-13(10)16(18)19)14(17)15-8-4-3-5-11(15)2/h6-7,9,11H,3-5,8H2,1-2H3 |
InChI 键 |
XWHONZZQWRISGH-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCCN1C(=O)C2=CC(=C(C=C2)[N+](=O)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



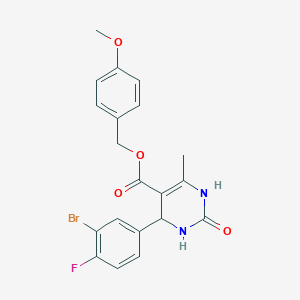
![8-(butylamino)-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B11635517.png)
![3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11635524.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N,N~2~-bis(4-methylphenyl)glycinamide](/img/structure/B11635532.png)
![6-Amino-3-(methoxymethyl)-4-[4-(methylsulfanyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11635553.png)
![4-(4-ethoxy-3-methylbenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11635561.png)
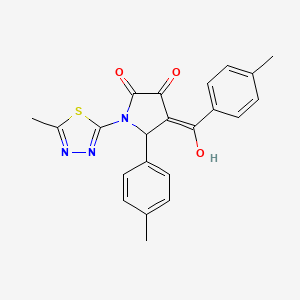
![4-chloro-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzamide](/img/structure/B11635565.png)
![N,N-dibutyl-4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11635585.png)
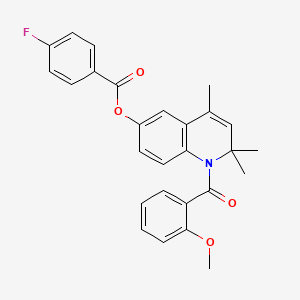
![7-[(4-ethenylbenzyl)oxy]-3-hexyl-4-methyl-2H-chromen-2-one](/img/structure/B11635587.png)
